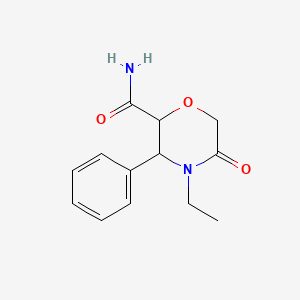

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミドは、分子式C13H16N2O3、分子量248.28 g/molの汎用的な化学化合物です 。この化合物は、エチル基、フェニル基、カルボキサミド基で置換されたモルホリン環を含む独特の構造で知られています。その興味深い化学的性質により、さまざまな科学研究用途で使用されています。

準備方法

合成経路と反応条件

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミドの合成は、通常、適切な出発物質を制御された条件下で反応させることから始まります。一般的な方法の1つは、3-フェニルプロパン酸とエチルアミンを反応させて中間体を生成し、その後環化させてモルホリン環を形成させる方法です。 反応条件には、ジクロロメタンなどの溶媒やトリエチルアミンなどの触媒の使用が含まれることがよくあります .

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。 このプロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、連続フローリアクターや自動合成システムなどの高度な技術が使用されています .

化学反応の分析

反応の種類

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するオキソ誘導体を生成します。

還元: 還元反応により、オキソ基をヒドロキシル基に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によってオキソ誘導体が生成され、還元によってヒドロキシル誘導体が生成される可能性があります .

科学研究での応用

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミドは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。

医学: さまざまな疾患に対する治療剤としての可能性を探るための研究が進められています。

科学的研究の応用

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

作用機序

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は酵素や受容体に結合し、その活性を調節することができます。 たとえば、代謝経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります 。正確な経路と標的は、特定の用途と使用コンテキストによって異なります。

類似化合物との比較

類似化合物

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミド、トランス: これは、同様の性質を持つステレオ異性体ですが、空間的配置が異なります。

3-フェニルモルホリン-2-カルボキサミド: エチル基とオキソ基が欠けており、化学的挙動が異なります。

5-オキソ-3-フェニルモルホリン-2-カルボキサミド: 構造は似ていますが、エチル基がありません.

独自性

4-エチル-5-オキソ-3-フェニルモルホリン-2-カルボキサミドは、その特定の置換パターンにより、独特の化学的および生物学的性質を備えているため、ユニークです。

生物活性

4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxamide, also known by its CAS number 794461-93-1, is a compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological applications, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a morpholine ring structure, which is characteristic of many biologically active compounds. The presence of the ethyl and phenyl substituents contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N2O3 |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 794461-93-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly nicotinamide adenine dinucleotide phosphate (NAMPT). This inhibition has implications in cancer therapy, especially for MYC overexpressing cell lines .

- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species (ROS), thus protecting cellular components from oxidative damage .

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

Pharmacological Applications

Research has indicated several potential applications for this compound:

- Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines, including those derived from breast, colon, and lung cancers. The compound's selectivity towards MYC-overexpressing cells enhances its therapeutic potential in oncology .

- Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

- Antimicrobial Properties : There is emerging evidence indicating antimicrobial activity against both bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of the compound on various human cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity compared to standard chemotherapeutics .

- Animal Models : In vivo studies have shown that administration of this compound can lead to reduced tumor growth in xenograft models, providing a basis for its potential use in cancer therapy .

- Mechanistic Studies : Research utilizing molecular docking simulations has elucidated the binding affinity of this compound to target enzymes involved in metabolic pathways, supporting its role as a NAMPT inhibitor .

特性

分子式 |

C13H16N2O3 |

|---|---|

分子量 |

248.28 g/mol |

IUPAC名 |

4-ethyl-5-oxo-3-phenylmorpholine-2-carboxamide |

InChI |

InChI=1S/C13H16N2O3/c1-2-15-10(16)8-18-12(13(14)17)11(15)9-6-4-3-5-7-9/h3-7,11-12H,2,8H2,1H3,(H2,14,17) |

InChIキー |

NBILJQGMAXBBCA-UHFFFAOYSA-N |

正規SMILES |

CCN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。